molecular formula C10H16ClN3O2 B1652430 [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride CAS No. 1439897-54-7

[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride

Cat. No.: B1652430
CAS No.: 1439897-54-7
M. Wt: 245.70
InChI Key: MGRSQQWJCHEMSZ-UHFFFAOYSA-N
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Description

“[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C10H15N3O2・HCl . It has a molecular weight of 245.71 .


Synthesis Analysis

The synthesis of related compounds involves the use of LiAlH4 in THF at 0°C . The reaction mixture is stirred for a certain period until the desired product is formed .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidinyl group attached to a tetrahydropyran ring via an ether linkage . An amine group is also attached to the pyrimidinyl ring .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available from the current sources.

Mechanism of Action

The mechanism of action of [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in DNA synthesis, which may contribute to its antitumor activity. This compound has also been shown to inhibit the activity of the NF-κB pathway, which plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to reduce oxidative stress in animal models of acute lung injury.

Advantages and Limitations for Lab Experiments

One advantage of using [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride in lab experiments is its potential therapeutic applications. This compound has been shown to have antitumor and anti-inflammatory activity, which makes it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride. One direction is to further investigate its potential therapeutic applications, including its use as an antitumor and anti-inflammatory agent. Another direction is to investigate the mechanism of action of this compound, which may provide insights into its biological activity. Additionally, future studies could focus on improving the solubility and bioavailability of this compound, which may enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its antitumor and anti-inflammatory activity. This compound inhibits the activity of enzymes involved in DNA synthesis and the NF-κB pathway, which may contribute to its biological activity. This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and the reduction of inflammation. While this compound has some limitations, it is a promising candidate for further study, and there are several future directions for its investigation.

Scientific Research Applications

[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride has been studied for its potential therapeutic applications, including its use as an antitumor agent. Studies have shown that this compound inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound reduces inflammation in animal models of acute lung injury and acute pancreatitis.

Properties

IUPAC Name

[6-(oxan-4-yloxy)pyrimidin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c11-6-8-5-10(13-7-12-8)15-9-1-3-14-4-2-9;/h5,7,9H,1-4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRSQQWJCHEMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=NC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439897-54-7
Record name 4-Pyrimidinemethanamine, 6-[(tetrahydro-2H-pyran-4-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439897-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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